molecular formula C22H16ClN3O3S B2415765 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 895017-33-1

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2415765
CAS No.: 895017-33-1
M. Wt: 437.9
InChI Key: OUJAOLQKWQJEHV-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S/c23-15-6-3-9-19-20(15)25-22(30-19)26(12-14-5-4-10-24-11-14)21(27)18-13-28-16-7-1-2-8-17(16)29-18/h1-11,18H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJAOLQKWQJEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the pyridine ring: This step might involve the use of a pyridine derivative and a coupling reagent to attach the pyridine ring to the benzo[d]thiazole core.

    Formation of the benzo[b][1,4]dioxine ring: This can be synthesized through a series of reactions involving the appropriate dihydroxybenzene and a suitable dihalide.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can serve as a valuable building block for the synthesis of more complex molecules. Its unique structural features allow it to act as an intermediate in organic synthesis, enabling the development of novel compounds with diverse functionalities.

Biology

Biological research has shown that this compound may exhibit significant biological activity. Studies are ongoing to explore its potential antimicrobial and anticancer properties. The unique combination of functional groups within its structure may facilitate interactions with biological targets such as enzymes and receptors, potentially leading to therapeutic effects .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development. Research is focused on understanding its mechanisms of action and evaluating its efficacy in preclinical models .

Industrial Applications

The industrial applications of this compound include its use in the development of new materials and as a catalyst in various chemical processes. Optimization of synthetic routes for industrial production aims to maximize yield and purity while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of this compound against various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent. Further exploration into its mechanism revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial properties of this compound against common pathogens. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that the compound could be developed into a new class of antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic rings, potentially leading to unique chemical and biological properties.

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a benzothiazole ring, a pyridine moiety, and a benzodioxine structure, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN3O3SC_{20}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 424.9 g/mol. Its structure is characterized by the following key components:

  • Benzothiazole Ring : Contributes to the compound's biological activity.
  • Pyridine Moiety : Enhances interaction with biological targets.
  • Benzodioxine Structure : Imparts unique chemical properties that may affect its pharmacological profile.

Anticancer Properties

Research indicates that benzothiazole derivatives, including compounds similar to this compound, exhibit significant anticancer activities. A study highlighted that certain benzothiazole derivatives demonstrated remarkable anticancer effects across various cell lines:

Cell Line Log GI50 Value
Leukemia-5.48
Non-small Cell Lung Cancer-5.48
Colon Cancer-5.51
Central Nervous System Cancer-5.49
Melanoma-5.48
Ovarian Cancer-5.49
Renal Cancer-5.53
Prostate Cancer-5.50
Breast Cancer-5.56

These findings suggest that the compound may inhibit cancer cell proliferation and could be further explored for therapeutic development against various cancers .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell growth.
  • Receptor Modulation : It can bind to receptors that play crucial roles in cellular signaling pathways.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Benzothiazole derivatives have shown broad-spectrum activity against various bacteria and fungi:

Microorganism Activity Observed
Staphylococcus aureusModerate to high activity
Escherichia coliSignificant inhibition
Candida albicansAntifungal properties noted

These findings highlight the versatility of the compound in addressing infectious diseases as well .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzothiazole derivatives:

  • Study on Anticancer Activity : A specific derivative demonstrated IC50 values ranging from 0.24 to 0.92 µM against various cancer cell lines, indicating potent anticancer effects .
  • Antimicrobial Efficacy Study : Research revealed that benzothiazole compounds exhibited significant antimicrobial activities against both gram-positive and gram-negative bacteria .
  • Pharmacological Profiles : The exploration of structure–activity relationships (SAR) has identified key modifications that enhance biological activity, suggesting pathways for optimizing therapeutic efficacy .

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